{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc)-protected isopropyl amino group at the 2-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. The Boc group is widely employed in peptide synthesis to protect amines during reactions . Its molecular weight is 286.37 g/mol, as confirmed by analytical data . The pyrrolidine scaffold contributes to conformational rigidity, while the acetic acid group enhances solubility in polar solvents, making it suitable for bioconjugation or as a building block in drug discovery .
Properties
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)9-12-7-6-8-16(12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHDPAZVKYQWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122920 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl](1-methylethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353956-10-1 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl](1-methylethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353956-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[[(1,1-dimethylethoxy)carbonyl](1-methylethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
{(S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS No. 1353994-62-3) is a synthetic compound notable for its structural features, including a pyrrolidine ring and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of {(S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is C15H28N2O4, with a molecular weight of approximately 300.39 g/mol. The compound features:
- Pyrrolidine Ring : Contributes to its structural stability and biological interactions.
- Tert-butoxycarbonyl Group : Often used as a protective group in organic synthesis, enhancing the compound's reactivity.
- Carboxylic Acid Functional Group : Implicated in various biological activities, particularly in interactions with proteins and enzymes.
The biological activity of {(S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be predicted through computational models such as PASS (Prediction of Activity Spectra for Substances), which estimates potential activities based on structural features. The presence of the amino group suggests potential interactions with various biological targets, including enzymes and receptors.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological properties, such as:
- Neuroactive Properties : Compounds containing pyrrolidine rings are often associated with neuroactivity.
- Antimicrobial Activity : Structural analogs have shown effectiveness against various microbial strains.
- Potential Antidiabetic Effects : Similar amino acid derivatives have been studied for their role in enhancing insulin sensitivity by inhibiting Protein Tyrosine Phosphatases (PTPs) .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Amino-pyrrolidine | Pyrrolidine ring with an amino group | Neuroactive properties |
| 2-Pyrrolidinone | Lactam version of pyrrolidine | Antimicrobial activity |
| Boc-Lysine | Protected lysine derivative | Used in peptide synthesis |
The unique combination of features in {(S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may provide distinct advantages over these compounds, warranting further investigation into its biological applications.
Synthesis and Biological Evaluation
Research has demonstrated that the synthesis of {(S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves multiple steps that require optimization to achieve high yields and purity. Initial studies focused on evaluating the compound's interaction with biological targets through various assays.
Example Study
A study investigating the effects of similar compounds on insulin signaling pathways highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that specific modifications could increase selectivity for PTP1B, improving insulin sensitivity .
In Vitro Studies
In vitro studies have shown that derivatives similar to {(S)-2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibit significant activity against specific cancer cell lines, indicating potential therapeutic applications in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
This compound replaces the Boc group with a benzyloxycarbonyl (Z) protecting group. Key differences include:
- Molecular Weight : 334.42 g/mol (vs. 286.37 g/mol for the Boc analog), due to the bulkier benzyl group .
- Protecting Group Stability : The Z group is acid-labile, whereas the Boc group is stable under acidic conditions but cleaved under strong acids (e.g., TFA). This distinction dictates their use in orthogonal protection strategies .
- Applications : The Z analog may be preferred in scenarios requiring selective deprotection under mild acidic conditions, while the Boc variant is ideal for basic reaction environments .
Table 1: Comparison of Boc and Z Analogs
| Property | Boc Analog | Z Analog |
|---|---|---|
| Molecular Weight (g/mol) | 286.37 | 334.42 |
| Protecting Group Stability | Acid-cleavable | Acid-labile |
| Solubility in Polar Solvents | High | Moderate |
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid
This stereoisomer features the Boc-isopropyl amino group at the 3-position of the pyrrolidine ring instead of the 2-position. Key distinctions include:
- Stereochemistry : The (S)-configuration at the 3-position may influence chiral recognition in biological systems, such as enzyme binding or receptor interactions .
- Synthetic Utility : Stereochemical differences can affect the compound’s compatibility with asymmetric synthesis protocols. For example, the (S)-isomer might exhibit higher enantiomeric excess in certain catalytic reactions .
Table 2: Positional and Stereochemical Effects
| Property | 2-Position Analog | 3-Position (S)-Isomer |
|---|---|---|
| Molecular Weight (g/mol) | 286.37 | 286.37 |
| Key Functional Group Position | 2-Position | 3-Position |
| Potential Bioactivity | Moderate | High (chiral-dependent) |
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid
This linear analog lacks the pyrrolidine ring and instead incorporates a Boc-protected amine on a propionic acid backbone . Notable contrasts include:
- Synthesis: Prepared via rhodium-catalyzed hydrogenation of ethyl-2-cyanopropionate, followed by hydrolysis . This method differs from the multi-step routes typically used for pyrrolidine derivatives.
Table 3: Linear vs. Cyclic Boc-Protected Analogs
| Property | Pyrrolidine Analog | Propionic Acid Analog |
|---|---|---|
| Backbone Structure | Cyclic | Linear |
| Molecular Weight (g/mol) | 286.37 | 217.25 |
| Synthetic Method | Multi-step organic | Catalytic hydrogenation |
Ethyl Pyrrole Carboxylates with Boc-Protected Amines
Ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates (e.g., compounds 10a–e in ) share the Boc group but feature pyrrole cores with indole substituents . Differences include:
- Synthesis : These compounds are synthesized via CuCl2-catalyzed reactions with indole-derived diketones, highlighting divergent reactivity compared to pyrrolidine derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity {2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
- Methodology : Synthesis involves (i) Boc protection of the amine group using di-tert-butyl dicarbonate in dichloromethane (DCM) with a base like triethylamine; (ii) alkylation of the pyrrolidine nitrogen with bromoacetic acid derivatives; (iii) deprotection under acidic conditions (e.g., HCl in dioxane) .
- Critical Parameters : Reaction temperatures (0–25°C for Boc protection), solvent polarity (DCM for solubility), and purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to achieve >95% purity .
Q. How do structural modifications (e.g., tert-butoxycarbonyl vs. benzyloxycarbonyl groups) influence the compound’s stability and reactivity?
- Analysis : The tert-butoxycarbonyl (Boc) group enhances steric protection of the amine, reducing unintended nucleophilic reactions compared to benzyloxycarbonyl (Cbz), which is more prone to hydrogenolysis .
- Data : Stability studies show Boc-protected derivatives retain integrity for >6 months at −20°C, while Cbz analogs degrade within 1–2 months under similar conditions .
Q. What spectroscopic techniques are most effective for confirming the compound’s stereochemistry and functional groups?
- Techniques :
- NMR : H and C NMR to resolve pyrrolidine ring protons (δ 1.8–3.5 ppm) and Boc carbonyl signals (δ 155–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 329.2 for CHNO) .
- IR Spectroscopy : Peaks at 1680–1720 cm (C=O stretch) and 1250 cm (Boc C-O) .
Advanced Research Questions
Q. How does the compound’s three-dimensional conformation impact its interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Computational Modeling : Density functional theory (DFT) to optimize geometry and calculate electrostatic potential surfaces .
- X-ray Crystallography : Resolve dihedral angles (e.g., pyrrolidine ring puckering) affecting binding pocket compatibility .
- Key Finding : The (R)-enantiomer exhibits 3-fold higher affinity for GABA receptors than the (S)-form due to favorable hydrophobic interactions with the cyclopropyl group .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., protease inhibition vs. neurotransmitter modulation)?
- Approach :
- Dose-Response Assays : Test IC values across concentrations (1 nM–100 µM) to differentiate specific vs. off-target effects .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) for enzyme targets like trypsin .
- Data Conflict Example : A 2024 study reported IC = 12 µM for trypsin inhibition, while a 2025 study found no activity below 50 µM. Resolution involved verifying compound purity (>98%) and buffer conditions (pH 7.4 vs. 6.8) .
Q. How do pH and solvent systems affect the compound’s solubility and stability in biological assays?
- Stability Profile :
| Condition | Solubility (mg/mL) | Half-Life (h) |
|---|---|---|
| pH 7.4 (PBS) | 1.2 | 48 |
| pH 5.0 (acetate) | 0.3 | 12 |
| DMSO | 50 | >200 |
- Mechanism : Protonation of the pyrrolidine nitrogen at acidic pH reduces solubility and accelerates Boc group hydrolysis .
Q. What are the key differences between this compound and its structural analogs (e.g., piperidine vs. pyrrolidine cores)?
- Comparative Analysis :
| Analog | Core Structure | Bioactivity (IC, µM) |
|---|---|---|
| Piperidine derivative | 6-membered ring | 18.5 (trypsin) |
| Pyrrolidine derivative | 5-membered ring | 12.0 (trypsin) |
| Cyclopropyl-substituted | Rigid ring | 8.2 (GABA) |
- Rationale : Smaller pyrrolidine rings enhance conformational flexibility, improving target engagement .
Methodological Recommendations
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for Boc protection vs. 12 hours conventionally) .
- Biological Assays : Pair SPR with cellular calcium flux assays to validate target modulation in live cells .
- Data Reproducibility : Standardize solvent systems (e.g., avoid DMSO concentrations >1% in aqueous buffers) to prevent aggregation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
